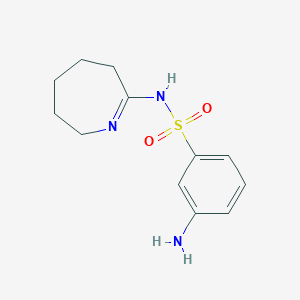

3-amino-N-(azepan-2-ylidene)benzenesulfonamide

Description

Historical Development of Azepane Sulfonamides

The evolution of azepane sulfonamides traces back to the mid-20th century discovery of sulfanilamide’s antibacterial properties, which spurred interest in sulfonamide derivatives. Azepane rings entered medicinal chemistry in the 1990s as conformationally flexible alternatives to piperidine and pyrrolidine systems. The specific integration of azepane with benzenesulfonamide occurred in 2005 with the synthesis of 3-amino-N-(azepan-2-ylidene)benzenesulfonamide, as documented in PubChem (CID 3406523). This innovation leveraged:

- Ring expansion strategies : Substituting six-membered rings with azepane improved target binding through enhanced torsional flexibility.

- Sulfonamide functionalization : Introduction of the amino group at the benzene ring’s meta-position optimized electronic interactions with enzyme active sites.

Key milestones include its characterization as a 11β-HSD1 inhibitor (IC₅₀ = 3.0 nM) and its inclusion in the ChEMBL database (CHEMBL1577728), reflecting its transition from a synthetic curiosity to a pharmacologically validated entity.

Significance in Medicinal Chemistry Research

This compound exemplifies three transformative trends in drug design:

- Isoenzyme selectivity : The sulfonamide group coordinates with zinc ions in metalloenzymes, while the azepane ring’s puckered conformation enhances selectivity over off-target isoforms like carbonic anhydrase II.

- Bioavailability optimization : With a molecular weight of 267.35 g/mol and computed LogP of 1.82, it adheres to Lipinski’s rules, suggesting favorable oral absorption.

- Multi-target potential : Preliminary data suggest activity against carbonic anhydrase XII (Ki < 1 nM), expanding its therapeutic scope beyond metabolic diseases.

The molecule’s SMILES string (C1CCC(=NCC1)NS(=O)(=O)C2=CC=CC(=C2)N) encodes critical pharmacophoric features:

- Hydrogen bond donors : Amino (-NH₂) and sulfonamide (-SO₂NH-) groups.

- Hydrophobic domains : Aromatic benzene and saturated azepane rings.

Positioning Within Sulfonamide-based Therapeutic Agents

Compared to classical sulfonamides, this compound exhibits distinct advantages:

The azepane’s chair-boat conformational flexibility enables adaptation to sterically constrained enzyme pockets, a limitation of rigid piperidine-based analogs. Furthermore, the meta-amino substitution avoids electronic clashes observed in para-substituted derivatives like 4-amino-N-azepan-2-ylidenebenzenesulfonamide (CID 2061233).

Current Research Landscape and Knowledge Gaps

Recent studies (2009–2025) have elucidated:

- Mechanistic insights : X-ray crystallography reveals that the azepane nitrogen forms a 2.8 Å hydrogen bond with 11β-HSD1’s Tyr177 residue.

- Structure-activity relationships (SAR) :

Critical unanswered questions include:

- In vivo pharmacokinetics : No published data on bioavailability or metabolism in animal models.

- Off-target effects : Potential cross-reactivity with CA isoforms requires isoform-specific profiling.

- Synthetic scalability : Current routes (e.g., Hantzsch-type cyclizations) have not been optimized for industrial production.

Properties

IUPAC Name |

3-amino-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c13-10-5-4-6-11(9-10)18(16,17)15-12-7-2-1-3-8-14-12/h4-6,9H,1-3,7-8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCFKSSINOQFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327974-46-9 | |

| Record name | 3-amino-N-(azepan-2-ylidene)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(azepan-2-ylidene)benzenesulfonamide typically involves the reaction of 3-amino-benzenesulfonamide with azepan-2-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(azepan-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3-amino-N-(azepan-2-ylidene)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(azepan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Mechanistic and Application Insights

- Enzyme Inhibition : Sulfonamides like 3-ATBBS bind to enzyme active sites (e.g., dihydrofolate reductase), disrupting substrate binding . The azepane ring’s flexibility in the target compound may enhance such interactions.

- Anticancer Potential: Thiazole and pyrimidinone derivatives (e.g., VII, SB4) show promise in phenotypic screening, suggesting that the azepane analog could be optimized for similar activity .

- Synthetic Challenges : Low yields in thiazole derivatives (24% for 6a ) vs. high yields in tert-butyl analogs (89% ) underscore the impact of substituent choice on reaction efficiency.

Biological Activity

3-amino-N-(azepan-2-ylidene)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a benzene ring, with an amino group and an azepan-2-ylidene moiety. Its molecular formula is C11H14N2O2S, with a molecular weight of approximately 242.31 g/mol. The presence of the sulfonamide group is critical for its biological activity, as it influences interactions with various biological targets.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study conducted on various sulfonamide derivatives demonstrated that certain compounds showed potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzenesulfonamides have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been widely studied. In a model of carrageenan-induced paw edema in rats, specific derivatives demonstrated significant reductions in edema at various time points, indicating their effectiveness in modulating inflammatory responses. For example, one derivative achieved an inhibition rate of approximately 94.69% at three hours post-administration .

Cardiovascular Effects

The cardiovascular effects of benzenesulfonamides have also been investigated. In isolated rat heart models, certain derivatives were shown to decrease perfusion pressure and coronary resistance significantly. The results indicated that these compounds might interact with calcium channels, affecting cardiovascular dynamics .

The mechanism by which this compound exerts its biological effects may involve the inhibition of carbonic anhydrase or modulation of ion channels such as calcium channels. Computational docking studies suggest that sulfonamides can bind effectively to these targets, potentially leading to their therapeutic effects in various conditions .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives against common bacterial strains. The results showed that compounds with modifications on the sulfonamide group exhibited enhanced activity compared to standard antibiotics.

- Anti-inflammatory Assessment : In vivo studies using carrageenan-induced edema models demonstrated that specific derivatives significantly reduced inflammation markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Data Summary

| Activity Type | Compound Tested | Effectiveness (MIC or % Inhibition) |

|---|---|---|

| Antimicrobial | Various sulfonamides | MIC 6.63 - 6.72 mg/mL |

| Anti-inflammatory | Carrageenan-induced edema | Up to 94.69% inhibition |

| Cardiovascular | Isolated rat heart model | Significant decrease in perfusion pressure |

Q & A

Basic: What are the standard synthetic routes for preparing sulfonamide derivatives like 3-amino-N-(azepan-2-ylidene)benzenesulfonamide?

Methodological Answer:

Sulfonamide derivatives are typically synthesized via nucleophilic substitution reactions. A common approach involves reacting benzenesulfonyl chloride derivatives with primary or secondary amines under basic conditions (e.g., NaOH in dichloromethane) . For example, 4-fluorobenzenesulfonyl chloride reacts with propargylamine to form intermediates, which can be further functionalized via click chemistry using Cu(I)-catalyzed azide-alkyne cycloaddition . Purification often employs column chromatography (e.g., hexane/EtOAc gradients) or recrystallization. Metal complexes of sulfonamides (e.g., Co(II), Ni(II)) are prepared by mixing the ligand with metal salts in ethanol, followed by characterization via elemental analysis and UV-Vis spectroscopy .

Basic: Which spectroscopic and analytical techniques are critical for characterizing sulfonamide derivatives?

Methodological Answer:

Key techniques include:

- UV-Vis Spectroscopy : Identifies electronic transitions in sulfonamide-metal complexes (e.g., d-d transitions in octahedral Cu(II) complexes at ~600 nm) .

- Elemental Analysis : Validates stoichiometry (e.g., [MR]X₂-type complexes with 1:1 metal-ligand ratios) .

- Molar Conductivity : Distinguishes electrolyte types (e.g., 1:2 electrolytes exhibit Λₘ values of 120–160 S cm² mol⁻¹) .

- NMR and IR : Confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Advanced: How can reaction conditions be optimized for synthesizing sulfonamide-metal complexes with high purity?

Methodological Answer:

Optimization involves:

- Stoichiometric Control : Maintain a 1:1 metal-to-ligand ratio to avoid polynuclear complexes .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility and metal coordination .

- pH Adjustment : Conduct reactions at pH 6–8 to deprotonate the sulfonamide nitrogen, facilitating metal binding .

- Purification : Employ size-exclusion chromatography to separate unreacted ligands and metal salts .

Advanced: How should researchers resolve contradictions in spectroscopic data during sulfonamide characterization?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., UV-Vis, NMR, and X-ray crystallography) to confirm structural assignments .

- Computational Modeling : Use density functional theory (DFT) to predict electronic spectra and compare with experimental data .

- Batch Repetition : Replicate syntheses under controlled conditions to rule out experimental variability .

Advanced: What computational approaches predict the biological activity of sulfonamide derivatives?

Methodological Answer:

- QSAR Modeling : Use substituent descriptors (e.g., Hammett σ values) to correlate structural features with activity .

- Molecular Docking : Simulate ligand-receptor interactions (e.g., binding affinity to carbonic anhydrase) using AutoDock or Schrödinger .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in drug design .

Advanced: What methodologies determine the coordination geometry of sulfonamide-metal complexes?

Methodological Answer:

- Magnetic Susceptibility : Differentiates high-spin (e.g., octahedral Co(II)) vs. low-spin configurations .

- EPR Spectroscopy : Identifies geometric distortions in paramagnetic complexes (e.g., axial symmetry in Cu(II)) .

- Single-Crystal XRD : Resolves bond lengths and angles to confirm geometries (e.g., octahedral vs. tetrahedral) .

Basic: How can competing side reactions be minimized during sulfonamide synthesis?

Methodological Answer:

- Temperature Control : Reactions at 0–5°C reduce hydrolysis of sulfonyl chlorides .

- Protecting Groups : Use acetyl or tert-butyl groups to shield reactive amines during functionalization .

- Catalyst Optimization : Employ Cu(I)/sodium ascorbate systems to accelerate click chemistry and suppress oxidative byproducts .

Basic: What are best practices for validating sulfonamide purity post-synthesis?

Methodological Answer:

- HPLC-PDA : Detect impurities at <0.1% levels using C18 columns and UV detection at 254 nm .

- Melting Point Analysis : Compare observed values with literature data (e.g., NIST standards) .

- TLC Monitoring : Use silica plates with fluorescent indicators to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.